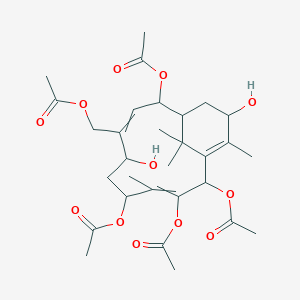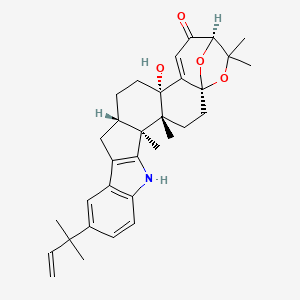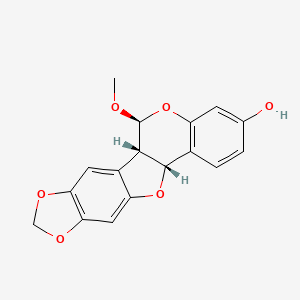
Sophoracarpan B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sophoracarpan B is a natural compound that is purified from the aerial parts of Sophora tomentosa L . It belongs to the chemical family of phenols . The molecular formula of this compound is C17H14O6 and it has a molecular weight of 314.29 .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 41 bonds . The InChI Key of this compound is BARRXUGKUYTIQH-ULQDDVLXSA-N . More detailed structural analysis may require advanced spectroscopic techniques.
Physical And Chemical Properties Analysis
This compound is a powder in its physical form . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.
Applications De Recherche Scientifique
Chemical Studies on Sophora tomentosa Isolation of Sophoracarpans A and B
: This study by Kinoshita et al. (1990) isolated sophoracarpans A and B from Sophora tomentosa and determined their structures as 6β,9-dimethoxy-3-hydroxypterocarpan and 3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpan, respectively, using spectroscopic analysis. The study provided a foundational understanding of the chemical structure of sophoracarpan B (T. Kinoshita, K. Ichinose, Chiho Takahashi, F. Ho, Jin-Bin Wu, U. Sankawa, 1990).
Isolation and Structural Elucidation from Sophora tomentosa L. : Another study by Kinoshita et al. (1986) also focused on the isolation and structural elucidation of sophoracarpans A and B from Sophora tomentosa (T. Kinoshita, K. Ichinose, Chiho Takahashi, U. Sankawa, 1986).
A New Modified Pterocarpan Glycoside from Sophora flavescens : This 2022 study by Lin et al. isolated sophoracarpan A from Sophora flavescens and evaluated its antioxidant activities. While this compound is not the main focus, this study contributes to the understanding of the chemical family to which this compound belongs (Yan Lin, Jingjing Li, Lei He, Qi-Rui Li, Qing-De Long, Xu Zhang, Zhu Zeng, 2022).
Unified Total Syntheses of (-)-medicarpin, (-)-sophoracarpan A, and (±)-kushecarpin A : In 2015, Feng et al. achieved the total synthesis of sophoracarpan A and other related compounds, providing insights into the synthetic methods that could potentially be applicable to this compound (Zhenguo Feng, Wen‐Ju Bai, T. Pettus, 2015).
Isoflavones from Stems of Euchresta horsfieldii : Mizuno et al. (1991) identified this compound among the compounds isolated from Euchresta horsfieldii, contributing to the knowledge of its occurrence in various plant species (M. Mizuno, N. Matsuura, M. Iinuma, Toŝhiyuki Tanaka, C. Phengklai, 1991).
Isoflavonoids in Roots of Sophora fraseri : This study by Iinuma et al. (1993) isolated this compound from the roots of Sophora fraserii, further expanding the knowledge of its natural occurrence (M. Iinuma, M. Ohyama, Toŝhiyuki Tanaka, M. P. Hegarty, Elwyn E. Egarty, 1993).
Safety and Hazards
The Material Safety Data Sheet (MSDS) for Sophoracarpan B indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Orientations Futures
While Sophoracarpan B and other compounds from the Sophora genus have shown promising biological effects, there are still many gaps in our understanding of these compounds . Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and detailed physical and chemical properties of this compound. Additionally, more comprehensive safety and hazard assessments, as well as clinical trials, could be beneficial in evaluating its potential for therapeutic use.
Propriétés
IUPAC Name |
(1S,12R,20S)-20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3/t15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRXUGKUYTIQH-ULQDDVLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

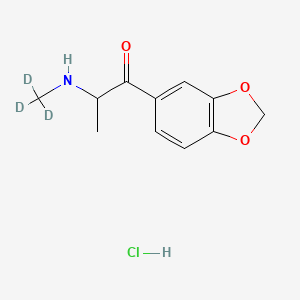

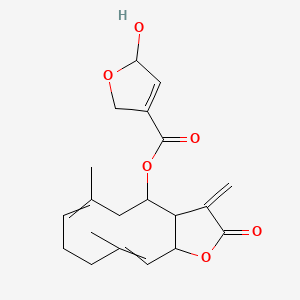

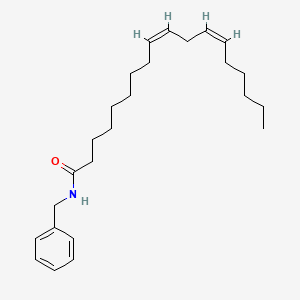

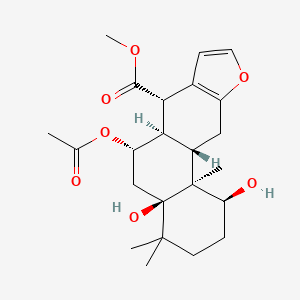
![1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol](/img/structure/B593450.png)


